(Isothiouronium)bimane Hydrobromide chemical structure
(Isothiouronium)bimane Hydrobromide chemical structure
Title: The Structural and Functional Dynamics of (Isothiouronium)bimane Hydrobromide: A Comprehensive Technical Guide
Abstract / Executive Summary
(Isothiouronium)bimane Hydrobromide (also known as Bimanylisothiouronium Bromide) is an advanced, bifunctional molecular probe that bridges the robust photophysical properties of the bimane fluorophore with the versatile chemical reactivity of an isothiouronium salt[1]. Widely utilized in molecular biology, pharmacology, and synthetic chemistry, this compound serves as a masked thiol precursor, a fluorescent nitric oxide synthase (NOS) inhibitor, and a radioprotective pharmacophore[2]. This guide provides an in-depth mechanistic analysis of its structural chemistry and outlines validated protocols for its application in advanced research settings.
Structural Chemistry & Molecular Architecture
Expert Insight: Resolving the Formula Discrepancy While some commercial catalogs erroneously list the molecular formula of this compound as containing two sulfur atoms (C11H14N4O2S2•HBr)[3], exact mass calculations (MW: 347.23 g/mol ) and synthetic pathways confirm a single sulfur atom. The correct formula is C11H15BrN4O2S, representing the condensation product of monobromobimane (mBBr) and thiourea[4].
The Bimane Core The 1,5-diazabicyclo[3.3.0]octadienedione (bimane) core is highly conjugated and planar, conferring exceptional fluorescence properties. It typically exhibits excitation in the UV/violet range (~380–390 nm) and emission in the blue/cyan range (~470–490 nm).
The Isothiouronium Moiety The isothiouronium functional group, [R-S-C(NH2)2]+, resembles a guanidinium cation where one nitrogen is replaced by a sulfur atom[5]. The CN2S core is planar with partial double-bond character across the C-N bonds, granting the molecule remarkable stability under acidic to neutral conditions[5]. The hydrobromide counterion (Br-) ensures high solubility in polar solvents and aqueous buffers, which is critical for live-cell assays[1].
Mechanistic Applications in Biological Research
2.1. Masked Thiol and Synthetic Intermediate Free thiols (like bimane-thiol) are highly prone to auto-oxidation, rapidly forming disulfides during storage. The isothiouronium salt acts as a stable, oxidation-resistant "masked" thiol. Upon exposure to alkaline conditions (pH > 8), the isothiouronium group undergoes base-catalyzed hydrolysis to yield urea and the highly nucleophilic bimane-thiol[5]. This on-demand generation is invaluable for synthesizing complex fluorescent thioethers or probing transient disulfide bonds.
2.2. Nitric Oxide Synthase (NOS) Inhibition The isothiouronium moiety is a recognized structural isostere of the guanidino group found in L-arginine, the natural substrate for Nitric Oxide Synthase (NOS). By mimicking L-arginine, (Isothiouronium)bimane acts as a competitive NOS inhibitor[2]. The intrinsic fluorescence of the bimane core allows researchers to simultaneously inhibit the enzyme and track the intracellular localization of the inhibitor, providing a dual-modality tool for studying NO signaling pathways[2].
2.3. Radioprotection and Apoptosis Studies Isothiouronium compounds, such as S-(2-aminoethyl)isothiouronium (AET), are classic radioprotectors that function by scavenging free radicals and mitigating radiation-induced DNA damage[2]. Furthermore, recent studies have shown that specific isothiouronium salts can reduce NRAS expression and induce apoptosis in aggressive cancer models, such as melanoma[6]. The bimane derivative enables the pharmacokinetic mapping of these therapeutic pathways.
Quantitative Data & Comparative Analysis
To contextualize (Isothiouronium)bimane Hydrobromide, it is essential to compare it against other common bimane derivatives to ensure the correct reagent is selected for specific experimental needs.
| Compound | Formula | MW ( g/mol ) | Primary Reactivity | Key Application |
| Monobromobimane (mBBr) | C10H11BrN2O2 | 271.11 | Electrophilic (Alkylating) | Direct labeling of free biological thiols (e.g., Glutathione). |
| Dibromobimane (dBBr) | C10H10Br2N2O2 | 350.01 | Di-electrophilic | Cross-linking spatially proximate thiols. |
| (Isothiouronium)bimane HBr | C11H15BrN4O2S | 347.23 | Nucleophilic (Post-hydrolysis) | Masked thiol precursor; NOS inhibition; Radioprotection. |
Experimental Workflows & Protocols
Protocol 1: In Situ Generation of Bimane-Thiol for Disulfide Trapping
Causality & Self-Validation: This protocol uses base-catalyzed hydrolysis to unlock the nucleophilic thiol. To ensure the system is self-validating, Ellman's Reagent (DTNB) is used as an orthogonal colorimetric readout. If hydrolysis is successful, DTNB cleavage will yield a yellow color (412 nm), confirming the presence of free bimane-thiol before downstream application.
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Preparation: Dissolve (Isothiouronium)bimane Hydrobromide in anhydrous DMSO to create a 10 mM stock. Store at -20°C protected from light to prevent photobleaching.
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Hydrolysis Reaction: Dilute the stock to 1 mM in a deoxygenated hydrolysis buffer (50 mM Tris-HCl, pH 8.5, 1 mM EDTA). Causality: The alkaline pH drives the conversion of the isothiouronium group to a free thiol, while EDTA chelates trace metals that would otherwise catalyze rapid auto-oxidation of the newly formed thiol.
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Incubation: Incubate the solution at 37°C for 30–45 minutes under inert gas (Nitrogen/Argon).
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Self-Validation Step: Remove a 10 µL aliquot and mix with 90 µL of 0.1 mM DTNB in PBS. Measure absorbance at 412 nm. A sharp increase in absorbance confirms the successful generation of bimane-thiol.
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Application: Introduce the validated bimane-thiol to the target protein assay to trap oxidized disulfides or synthesize thioethers.
Protocol 2: Live-Cell Imaging and Validation of NOS Inhibition
Causality & Self-Validation: This workflow establishes a direct causal link between the spatial localization of the inhibitor (via fluorescence) and its functional efficacy (via the Griess assay for nitrite reduction).
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Cell Culture & Induction: Culture RAW 264.7 macrophages in DMEM. Stimulate with 1 µg/mL LPS and 10 ng/mL IFN-γ for 12 hours to induce inducible NOS (iNOS) expression.
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Inhibitor Treatment: Add (Isothiouronium)bimane Hydrobromide to the culture media at varying concentrations (10 µM, 25 µM, 50 µM). Incubate for 4 hours. Causality: The isothiouronium moiety will competitively bind the iNOS active site, displacing native L-arginine.
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Fluorescence Localization (Readout 1): Wash cells 3x with PBS to remove background fluorescence. Image using fluorescence microscopy (Excitation: 380 nm, Emission: 480 nm). The bimane signal validates the cellular uptake and spatial distribution of the compound.
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Functional Validation (Readout 2): Collect the cell culture supernatant. Perform a standard Griess Assay to quantify nitrite (NO2-) levels, a stable proxy for NO production. A dose-dependent decrease in nitrite, perfectly correlated with intracellular bimane fluorescence, validates the compound's efficacy as an NOS inhibitor.
Mechanistic Visualizations
Caption: Synthesis of (Isothiouronium)bimane via alkylation, followed by base-catalyzed hydrolysis.
Caption: Dual-modality workflow of (Isothiouronium)bimane acting as a competitive NOS inhibitor.
References
- Buy (Isothiouronium)bimane Hydrobromide (EVT-13842047) - EvitaChem. Source: evitachem.com.
- Bimanes | SCBT - Santa Cruz Biotechnology. Source: scbt.com.
- (Isothiouronium)bimane Hydrobromide | SCBT - Santa Cruz Biotechnology. Source: scbt.com.
- International Laboratory USA. Source: intlab.org.
- Isothiouronium - Wikipedia. Source: wikipedia.org.
- Isothiouronium salts reduce NRAS expression, induce apoptosis and decrease invasion of melanoma cells - PubMed. Source: nih.gov.
Sources
- 1. scbt.com [scbt.com]
- 2. evitachem.com [evitachem.com]
- 3. scbt.com [scbt.com]
- 4. International Laboratory USA [intlab.org]
- 5. Isothiouronium - Wikipedia [en.wikipedia.org]
- 6. Isothiouronium salts reduce NRAS expression, induce apoptosis and decrease invasion of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
